![molecular formula C11H15N3O2 B1480820 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2090869-56-8](/img/structure/B1480820.png)
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Overview
Description
“2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential . Another study reported the catalytic protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation .
Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Synthesis and Bioevaluation of Novel Pyrazoles
Pyrazoles, including compounds structurally related to 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, have been synthesized and evaluated for various bioactivities. These compounds exhibit a range of properties such as antimicrobial, antifungal, antiviral, and antioxidant activities. Their synthesis under microwave conditions in ethanol or methanol/glacial acetic acid mixtures has been explored, providing efficient pathways for producing these heterocyclic compounds with potential applications in pharmaceutical and agrochemical industries (Sheetal et al., 2018).
Azolylthioacetic Acids: Synthesis and Biological Activity
Azolylthioacetic acids, which share a thematic structural motif with this compound, have been synthesized and their biological activities analyzed. These compounds are characterized by diverse biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The synthetic versatility of azolylthioacetic acids underscores their promise in the search for new bioactive compounds (V. Chornous et al., 2016).
Antioxidant Activity of Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), which is structurally related to the tert-butyl group in the compound of interest, highlights their widespread use in preventing oxidative reactions in various products. SPAs have been detected in different environmental matrices and even in human tissues, indicating their extensive use and potential human exposure. Studies suggest the need for future research to develop SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
Understanding the antioxidant activity of compounds like this compound is crucial for their potential application in food engineering, medicine, and pharmacy. Various assays, including ORAC, HORAC, TRAP, and TOSC, are used to determine the antioxidant capacity of compounds, providing insights into their applicability in antioxidant analysis or determining antioxidant capacity in complex samples (I. Munteanu & C. Apetrei, 2021).
Mechanism of Action
Target of Action
This compound’s primary target is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in excitable cells, including neurons and muscle cells. By selectively enhancing slow inactivation of these channels, our compound modulates their function .
Mode of Action
The interaction between our compound and voltage-gated sodium channels leads to several changes:
- The compound selectively enhances the slow inactivation process of these channels. This alteration affects the channel’s ability to conduct sodium ions, ultimately influencing cellular excitability. Our compound also interacts with the collapse response mediator protein 2 (CRMP2). This protein is involved in neuronal development and axonal guidance. By regulating CRMP2, our compound may impact neuronal function and plasticity .
Action Environment
Environmental factors, such as pH, temperature, and ion concentrations, influence the compound’s efficacy and stability. For instance, variations in pH may alter its solubility and bioavailability.
Properties
IUPAC Name |
2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)8-6-9-13(7-10(15)16)4-5-14(9)12-8/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUTZGNDHQVQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


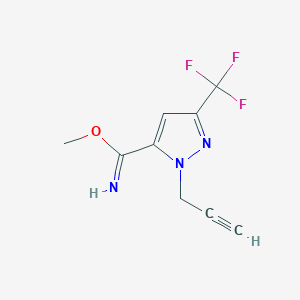
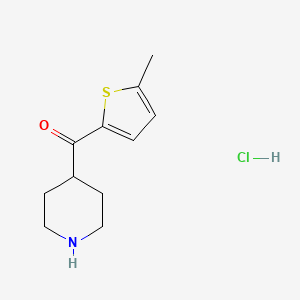
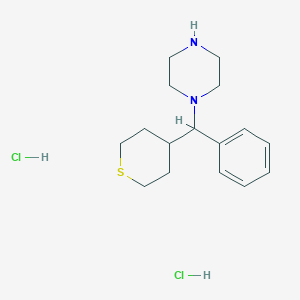


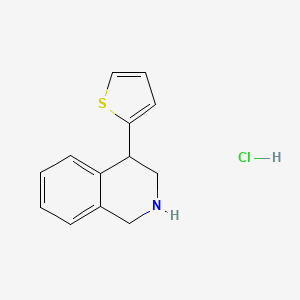

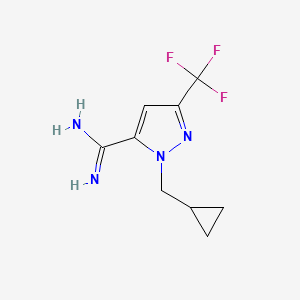
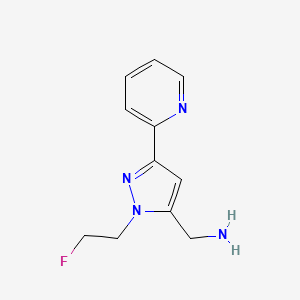

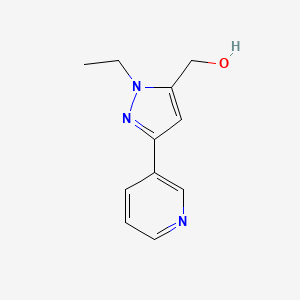
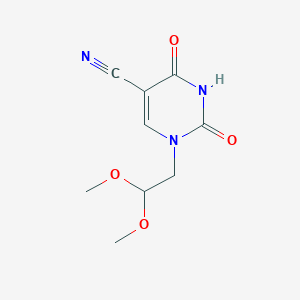
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)

